Propionaldehyde-2,2,3,3,3-d5

Description

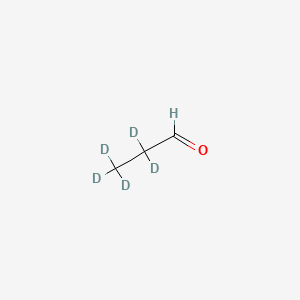

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentadeuteriopropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBJYMSMWIIQGU-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

63.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198710-93-9 | |

| Record name | Propionaldehyde-2,2,3,3,3-D5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation of Propionaldehyde 2,2,3,3,3 D5

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful technique for determining the structure of organic compounds by observing the behavior of atomic nuclei in a magnetic field. lotusinstruments.com The use of isotopically labeled compounds like Propionaldehyde-2,2,3,3,3-d5 has significantly expanded the capabilities of this technique.

Elucidation of Molecular Structures and Dynamics via Deuterium (B1214612) Labeling

Deuterium labeling is a powerful method for elucidating molecular structures and studying molecular dynamics. uio.no By selectively replacing protons with deuterium atoms, specific signals in a ¹H NMR spectrum can be "turned off," which helps in the assignment of the remaining signals. In the case of this compound, the protons on the C2 and C3 carbons have been replaced by deuterium. This dramatically simplifies the ¹H NMR spectrum, as only the signal for the aldehydic proton at C1 remains. This isolated signal can then be studied without the complex splitting patterns that would arise from coupling with the neighboring methylene (B1212753) protons in the non-deuterated form. docbrown.info This simplification is invaluable in confirming the chemical shift and studying the electronic environment of the aldehyde proton. Furthermore, deuterium NMR (²H NMR) can be used to probe the orientation and dynamics of the deuterated parts of the molecule, providing insights into intermolecular interactions and conformational changes. nih.gov

Impact of Deuteration on Signal Resolution and Interference in NMR

A significant advantage of using deuterated compounds in NMR is the reduction of signal interference and the improvement of spectral resolution. pitt.edu In a standard ¹H NMR spectrum of propionaldehyde (B47417), the signals for the methyl (CH₃), methylene (CH₂), and aldehydic (CHO) protons are all present and exhibit spin-spin coupling, leading to complex multiplets. docbrown.info The deuteration in this compound eliminates the signals from the C2 and C3 positions in the ¹H NMR spectrum. Consequently, the aldehydic proton signal appears as a sharp singlet, free from the coupling that would broaden it into a triplet in the unlabeled compound. This enhanced resolution allows for more accurate measurement of the chemical shift and can reveal subtle changes in the molecular environment of the aldehyde group.

| Position | Unlabeled Propionaldehyde (¹H NMR) | This compound (¹H NMR) |

| CHO | Triplet | Singlet |

| CH₂ | Multiplet | No Signal |

| CH₃ | Triplet | No Signal |

This table illustrates the simplification of the ¹H NMR spectrum of propionaldehyde upon deuteration.

Mass Spectrometry (MS) for Isotopic Analysis and Quantification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and is widely used for the identification and quantification of chemical compounds. The use of stable isotope-labeled compounds like this compound as internal standards is a cornerstone of quantitative mass spectrometry.

Application as an Internal Standard in GC-MS and LC-MS

In quantitative analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. lotusinstruments.com The ideal internal standard is chemically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Deuterated compounds are considered the gold standard for use as internal standards because their chemical and physical properties are nearly identical to their non-deuterated counterparts. nih.gov

This compound is an excellent internal standard for the quantification of propionaldehyde and other short-chain aldehydes in various matrices, such as food, beverages, and biological samples. csic.esresearchgate.netsci-hub.se Because it behaves almost identically to propionaldehyde during sample preparation, extraction, and chromatographic separation, it can effectively compensate for variations in sample handling and instrument response. uncst.go.ug This leads to significantly improved accuracy and precision in the quantification of the target aldehydes. nih.govuncst.go.ug

| Analytical Technique | Matrix | Application | Reference |

| GC-MS | Food (e.g., wine, vinegar) | Quantification of Strecker aldehydes | csic.esresearchgate.net |

| GC-MS | Biological Samples (e.g., air) | Analysis of volatile organic compounds | thermofisher.comirsst.qc.ca |

| LC-MS | Beverages | Determination of aldehydes | researchgate.net |

| GC-MS | Food (general) | Quantification of fatty and aromatic aldehydes | researchgate.net |

This table summarizes the applications of deuterated aldehydes as internal standards in various analytical contexts.

Principles of Isotope Dilution Mass Spectrometry for Precision Quantification

Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantifying compounds. nih.gov The principle involves adding a known amount of an isotopically labeled version of the analyte (the internal standard, in this case, this compound) to the sample containing the unlabeled analyte (propionaldehyde). imreblank.ch The mixture is then analyzed by mass spectrometry, and the ratio of the signal from the unlabeled analyte to that of the labeled internal standard is measured. Since the amount of the internal standard added is known, the concentration of the native analyte in the original sample can be calculated with high precision. This method is robust because the ratio of the two isotopologues is largely unaffected by sample loss during preparation or variations in instrument sensitivity. uncst.go.ugimreblank.ch

For example, to quantify propionaldehyde in a food sample, a known amount of this compound would be added to the sample homogenate. After extraction and derivatization (if necessary), the sample is injected into the GC-MS. The instrument is set to monitor the molecular ions of both propionaldehyde and this compound. By comparing the peak areas of the two ions and using a calibration curve, the exact amount of propionaldehyde in the food can be determined.

| Parameter | Description |

| Analyte | Propionaldehyde |

| Internal Standard | This compound |

| Mass of Analyte | To be determined |

| Mass of Internal Standard | Known amount added to the sample |

| Measured Value | Ratio of the MS signal of the analyte to the MS signal of the internal standard |

| Calculation | The unknown concentration of the analyte is calculated based on the measured ratio and a calibration curve established with known concentrations of the analyte and internal standard. |

This table outlines the key components of an isotope dilution mass spectrometry experiment for the quantification of propionaldehyde.

Methodological Considerations for Optimizing Ionization and Minimizing Isotopic Interference

In the mass spectrometric analysis of deuterated compounds like this compound, optimizing the ionization process is critical for achieving maximum sensitivity and accuracy. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly employed. nih.govspectroscopyonline.com Optimization involves the careful adjustment of several source parameters, including capillary voltage, nebulizer pressure, drying gas flow rate, and temperature, to ensure efficient generation of gas-phase ions from the liquid sample. spectroscopyonline.com The declustering potential (or cone voltage) is particularly important; it must be high enough to prevent the formation of solvent clusters around the analyte ion but low enough to avoid unintended fragmentation in the source. chromatographyonline.com

A significant challenge in the quantitative analysis of isotopically labeled compounds is the potential for isotopic interference or "cross-talk". nih.gov This phenomenon occurs when naturally occurring isotopes in the non-labeled analyte contribute to the signal of the stable isotope-labeled internal standard (SIL-IS). nih.gov For instance, the presence of ¹³C in a native analyte can produce an M+1 or M+2 peak that overlaps with the mass channel of its deuterated counterpart. This issue is more pronounced for compounds with higher molecular weights or those containing elements with abundant natural isotopes. nih.gov

Furthermore, fragmentation within the ion source can lead to the loss of deuterium atoms from the labeled standard. rsc.orgrsc.org These fragment ions can then interfere with the molecular ions of other isotopomers or related compounds in the sample, potentially causing systematic errors and non-linear calibration curves that bias quantitative results. nih.govrsc.orgrsc.org

To mitigate these interferences, several strategies are employed:

High-Resolution Mass Spectrometry (HRMS): Instruments like time-of-flight (TOF) mass spectrometers can operate at high resolutions (e.g., 35,000 or better), enabling them to distinguish between interfering ions that have very similar mass-to-charge ratios but different elemental compositions. rsc.orgrsc.org

Mathematical Correction: Nonlinear calibration functions can be used to model and correct for the "cross-talk" between the analyte and the internal standard signals. nih.gov This involves experimentally determining constants for each analyte/internal standard pair to create a more accurate quantitation model. nih.govacs.org

Chromatographic Separation: Ensuring complete chromatographic separation of the analyte from other potentially interfering compounds is a fundamental step in minimizing such issues.

By carefully optimizing ionization conditions and implementing strategies to correct for isotopic interference, the accuracy and reliability of mass spectrometry-based assays involving this compound can be significantly improved.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for investigating the vibrational modes of molecules. libretexts.org By absorbing infrared radiation at specific frequencies corresponding to their natural vibrational modes, molecules provide a unique spectral fingerprint. For this compound, IR spectroscopy allows for detailed analysis of its structure and bonding, particularly in comparison to its non-deuterated form.

Assignment of Fundamental Vibrational Bands for Propionaldehyde-d5

The substitution of hydrogen with deuterium atoms in Propionaldehyde-d5 (CD₃CD₂CHO) leads to predictable shifts in its vibrational spectrum compared to the normal isotopomer (d0). libretexts.org The heavier mass of deuterium causes vibrations involving the C-D bonds to occur at lower frequencies than the corresponding C-H bonds.

Key vibrational bands for propionaldehyde include the C=O stretch, C-H/C-D stretches, and various bending and torsional modes. docbrown.info In a study analyzing the far-infrared (FIR) spectra of propionaldehyde and its isotopomers, specific assignments were made for the low-frequency torsional modes of Propionaldehyde-d5. csic.es These torsional modes, which involve the twisting motions around the C-C bonds, are particularly sensitive to the molecule's conformation. csic.es

The table below summarizes the expected and observed fundamental vibrational bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) (for some modes) | Comments |

| C=O Stretch | ~1720 - 1740 | - | The carbonyl stretch is one of the most intense and characteristic bands in the spectrum. docbrown.info Its position is relatively insensitive to the deuteration of the alkyl chain. |

| Aldehydic C-H Stretch | ~2700 - 2900 | - | This band remains as the aldehydic proton is not substituted in this isotopomer. fiveable.me |

| C-D Stretches (CD₂, CD₃) | ~2000 - 2250 | - | These bands replace the aliphatic C-H stretching vibrations found in the ~2845-2975 cm⁻¹ region of the d0 isotopomer. libretexts.orgdocbrown.info The shift to lower frequency is due to the increased reduced mass of the C-D bond. |

| Aldehyde Torsion (ν₂₄) | - | ~135 (for cis-rotamer) | This fundamental band for the aldehyde torsion in the cis-conformer was assigned from far-infrared spectral analysis. csic.es |

| Methyl Torsion | - | - | The torsion of the CD₃ group is also observed in the far-infrared region and is shifted relative to the CH₃ torsion in the d0 isotopomer. csic.es |

| C-C-O Bending & Skeletal Modes | Fingerprint Region | - | Deuteration affects the entire molecule, leading to shifts in the complex vibrations of the molecular skeleton found in the fingerprint region (< 1500 cm⁻¹). libretexts.org These shifts make the fingerprint region unique for Propionaldehyde-d5. |

Observed data is limited in publicly available literature; expected ranges are based on established principles of vibrational spectroscopy.

Comparative Analysis of Vibrational Spectra Across Propionaldehyde Isotopomers (d0, d1, d2, d5)

Comparing the vibrational spectra of different propionaldehyde isotopomers provides deep insight into the nature of specific molecular vibrations. Studies have analyzed the far-infrared spectra of propionaldehyde-d0 (CH₃CH₂CHO) and its deuterated forms, including -d1 (CHO-deuterated), -d2 (α-methylene deuterated), and -d5 (CD₃CD₂CHO). csic.es

The most significant spectral changes occur in the regions associated with the vibrations of the substituted atoms.

C-H vs. C-D Stretching Region: In the d0 isotopomer, strong absorption bands are present between 2800 and 3000 cm⁻¹ due to C-H stretching of the methyl and methylene groups. researchgate.net In the d5 isotopomer, these are absent and replaced by C-D stretching bands at significantly lower frequencies (around 2000-2250 cm⁻¹). libretexts.org

Torsional Modes: The low-frequency torsional modes are also highly sensitive to isotopic substitution. The analysis of these bands in the far-infrared region (60-300 cm⁻¹) for d0, d1, d2, and d5 isotopomers allowed for a more confident assignment of the fundamental aldehyde and methyl torsional frequencies for the different conformers (cis and gauche) of the molecule. csic.es

The table below provides a comparison of key vibrational frequencies for the d0 and d5 isotopomers.

| Vibrational Mode | Propionaldehyde-d0 (cm⁻¹) | Propionaldehyde-d5 (cm⁻¹) | Effect of Deuteration |

| Aliphatic C-H Stretch | ~2845 - 2975 docbrown.info | Absent | Replaced by C-D stretching modes. |

| C-D Stretch | Absent | ~2000 - 2250 (Expected) | Appears at a lower frequency due to the heavier deuterium mass. libretexts.org |

| C=O Stretch | ~1725 - 1740 docbrown.info | ~1720 - 1740 (Expected) | Minimal shift, as the vibration is localized to the C=O bond, which is distant from the sites of deuteration. |

| Aldehyde Torsion (cis) | ~143 csic.es | ~135 csic.es | A noticeable downshift occurs due to the increased mass of the rotating CD₃CD₂- group compared to the CH₃CH₂- group. |

This comparative analysis demonstrates how isotopic substitution serves as a precise tool for assigning vibrational modes and understanding the dynamics of molecular motion. libretexts.org

High-Resolution FTIR Studies and Data Interpretation

High-resolution Fourier Transform Infrared (FTIR) spectroscopy provides the capability to resolve the fine rotational structure within a vibrational band. nie.edu.sg Modern research instruments can achieve resolutions better than 0.001 cm⁻¹, allowing for the separation of individual rovibrational transition lines. bruker.com

For a molecule like propionaldehyde, high-resolution studies are invaluable. While specific high-resolution data for Propionaldehyde-d5 is not widely published, studies on the d0 isotopomer have been conducted at resolutions of 0.08 and 0.096 cm⁻¹, providing the highest resolution infrared cross-section data available for the compound. researchgate.net Such studies allow for the precise determination of the positions and strengths of numerous vibrational bands. researchgate.net

Interpreting high-resolution FTIR spectra involves:

Line Assignment: Each resolved line in the spectrum is assigned to a specific transition between two rotational energy levels in the ground and vibrationally excited states.

Fitting to a Hamiltonian Model: The assigned line positions are fitted using a theoretical model, such as an asymmetric rotor Hamiltonian. This process yields highly accurate values for molecular parameters, including rotational constants and centrifugal distortion constants for both the ground and excited vibrational states. nie.edu.sg

Perturbation Analysis: High-resolution spectra can reveal perturbations, where the energy levels of one vibrational state are shifted due to interactions with another nearby vibrational state (e.g., through Coriolis coupling). nie.edu.sg Analysis of these perturbations provides information about the coupling mechanisms and the relative energies of different vibrational modes.

For the propionaldehyde isotopomers, high-resolution analysis of the far-infrared spectrum was crucial for assigning the complex and overlapping bands associated with the methyl and aldehyde torsions, leading to a better understanding of the molecule's conformational potential energy surface. csic.es

Applications in Reaction Mechanism Elucidation and Kinetic Studies

Kinetic Isotope Effects (KIEs) Involving Propionaldehyde-2,2,3,3,3-d5

The kinetic isotope effect (KIE) is a powerful phenomenon used to determine reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org The study of KIEs can help elucidate reaction mechanisms, identify rate-determining steps, and understand transition state structures. wikipedia.orgnumberanalytics.comnumberanalytics.com

Theoretical Foundations of Deuterium (B1214612) KIEs

The replacement of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), can lead to a significant change in reaction rates, a phenomenon known as the deuterium kinetic isotope effect (KIE). libretexts.orgunam.mx This effect primarily arises from the difference in the zero-point vibrational energy (ZPE) of a carbon-hydrogen (C-H) bond compared to a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower ZPE, meaning more energy is required to break it. unam.mxlibretexts.org Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. wikipedia.org

The magnitude of the KIE, expressed as the ratio of the rate constant for the light isotope to that of the heavy isotope (kH/kD), provides valuable information about the reaction mechanism. wikipedia.orglibretexts.org A "normal" primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken in the rate-determining step. acs.orgresearchgate.net Conversely, an "inverse" KIE (kH/kD < 1) can occur under certain conditions, such as a change in hybridization from sp² to sp³ at the labeled position in the transition state. substack.comrutgers.edu

Experimental Determination of Primary and Secondary Deuterium Isotope Effects

Experimentally, KIEs are determined by comparing the reaction rates of the isotopically labeled compound (e.g., this compound) with its non-labeled counterpart. This can be achieved through various methods, including:

Direct comparison of reaction rates: Running parallel reactions with the deuterated and non-deuterated substrates and measuring their individual rates.

Intermolecular competition: Placing both the labeled and unlabeled substrates in the same reaction vessel and determining the product distribution.

Intramolecular competition: Designing a molecule with both C-H and C-D bonds at equivalent positions to observe the competitive cleavage.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques used to determine the isotopic composition of reactants and products, which is crucial for calculating the KIE. libretexts.org

Primary KIEs are observed when the C-D bond is directly involved in bond breaking or formation in the rate-determining step. numberanalytics.comunam.mx For instance, in an E2 elimination reaction, a significant primary KIE is expected as the C-H (or C-D) bond is broken in the single concerted step. libretexts.org

Secondary KIEs occur when the isotopic substitution is at a position remote from the bond being broken or formed. libretexts.orgunam.mx These effects are generally smaller than primary KIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1). substack.com For example, a change in hybridization from sp³ to sp² at a deuterated carbon can lead to a normal secondary KIE, while a change from sp² to sp³ can result in an inverse effect. substack.com

Interpretation of KIEs to Identify Rate-Determining Steps and Transition State Structures

The magnitude of the observed KIE is a critical piece of evidence for identifying the rate-determining step of a reaction. numberanalytics.comnumberanalytics.comacs.org A significant primary KIE strongly suggests that the cleavage of the C-H/C-D bond is part of the slowest step in the reaction sequence. acs.org The absence of a significant KIE, on the other hand, might indicate that this bond cleavage occurs in a fast step before or after the rate-determining step. researchgate.net

Furthermore, KIEs provide detailed insights into the geometry and nature of the transition state. numberanalytics.comnumberanalytics.com For example, in a hydrogen atom transfer reaction, a linear and symmetric transition state where the hydrogen is equally shared between the donor and acceptor typically exhibits the maximum KIE. Deviations from this ideal geometry lead to smaller KIE values.

It is important to note that interpreting KIEs in complex, multi-step reactions requires careful consideration, as the observed KIE can be a composite of isotope effects from several steps. acs.orgcolumbia.edu A thorough analysis, often supported by computational modeling, is necessary for an accurate interpretation of the reaction mechanism. acs.org

Solvent Isotope Effects in Reaction Systems

When a reaction is performed in a deuterated solvent, such as deuterium oxide (D₂O), a solvent isotope effect (SIE) can be observed. nih.govmdpi.com This effect can arise from several factors:

The solvent acting as a reactant: If a proton from the solvent is transferred in the rate-determining step, a primary KIE will be observed. libretexts.org

Exchange of protons: Protons on the substrate can exchange with deuterium from the solvent, leading to a deuterated substrate that then reacts. libretexts.org

Changes in solvation: The solvation of reactants and the transition state can differ between H₂O and D₂O, leading to a secondary isotope effect. libretexts.org

Inverse solvent isotope effects (kH₂O/kD₂O < 1) are also possible and can be diagnostic for certain mechanisms, often indicating a pre-equilibrium step with an inverse equilibrium isotope effect. wikipedia.orgmdpi.com For example, the rates of many acid-catalyzed reactions are faster in D₂O than in H₂O. wikipedia.org

Isotopic Tracing for Reaction Pathway Delineation

Isotopic labeling is a powerful technique for tracing the path of atoms and functional groups through a chemical or biological reaction. ucsb.edu By replacing specific hydrogen atoms with deuterium in this compound, chemists can follow the fate of the deuterated fragments in the reaction products.

Elucidation of Organic Reaction Mechanisms with Deuterated Propionaldehyde (B47417)

Deuterated aldehydes, including isotopologues of propionaldehyde, are invaluable tools for elucidating the mechanisms of organic reactions. researchgate.netsci-hub.seresearchgate.net For instance, they can be used to distinguish between different potential pathways, such as those involving hydride transfer, proton-coupled electron transfer (PCET), or hydrogen atom transfer (HAT). researchgate.net

A significant KIE upon deuteration at a specific position provides strong evidence for the involvement of that position in the rate-determining step. researchgate.net For example, in the deformylation of aldehydes, the temperature dependence of the KIE can help differentiate between a HAT mechanism and a nucleophilic addition pathway. researchgate.net

The use of this compound allows for the investigation of reactions where the ethyl group or the alpha-carbon is involved. By analyzing the distribution of deuterium in the products using techniques like NMR or mass spectrometry, researchers can map out the bond-breaking and bond-forming events that constitute the reaction pathway.

Mechanistic Studies in Catalysis (e.g., Fischer-Tropsch Synthesis, Hydrogenation, Dehydration)

Isotopically labeled molecules are invaluable in catalysis research, allowing for the unambiguous identification of reaction pathways and the nature of surface intermediates. rsc.org this compound serves as a crucial probe in several key catalytic processes.

Hydrogenation The catalytic hydrogenation of aldehydes to alcohols is a fundamental industrial process. Deuterium tracer studies using labeled aldehydes help to discern the precise sequence of hydrogen addition and the relative rates of competing reaction pathways. scholaris.ca

In a study of propionaldehyde hydrogenation on a gold (Au(111)) surface, isotope experiments were conducted by reacting unlabeled propionaldehyde with deuterium atoms (D). henkelmanlab.org The detection of CH₃CH₂CHDOD confirmed that the hydrogenation process occurred, with deuterium adding to the oxygen atom of the carbonyl group. henkelmanlab.org Further research on ruthenium (Ru) nanoparticle catalysts has explored the mechanistic dichotomy between the "Alkoxy" pathway and the "Hydroxy" pathway. scholaris.ca Deuterium labeling helps distinguish these routes; for instance, the rate of deuterated propanal formation can reflect the C-H bond formation rate in the Alkoxy pathway. scholaris.ca These studies indicate that the presence of promoters like water can significantly alter the preferred mechanism, shifting it from an Alkoxy-dominant to a Hydroxy-dominant pathway by stabilizing the transition state through hydrogen bonding. scholaris.ca

| Reactants | Observed Deuterated Product | Mechanistic Implication |

|---|---|---|

| CH₃CH₂CHO + D (adsorbed on Au(111)) | CH₃CH₂CHDOD (Deuterated 1-propanol) | Confirms hydrogenation pathway with D addition to the carbonyl oxygen. |

| CH₃CH₂CHO + D (adsorbed on Au(111)) | Partially deuterated di-n-propyl ether | Indicates a parallel dehydration/coupling reaction pathway. |

Dehydration Catalytic dehydration reactions are also amenable to study using deuterated propionaldehyde. During the aforementioned hydrogenation experiments on a deuterated gold surface, researchers also observed the formation of di-n-propyl ether. henkelmanlab.org The detection of partially deuterated ether species indicated that this product arose from a coupling reaction of propionaldehyde, accompanied by the removal of a water molecule (or in this case, a deuterated water variant), a process analogous to acid-catalyzed dehydration. henkelmanlab.org This demonstrates how isotopic labeling can reveal parallel or competing reaction pathways that might otherwise go unnoticed.

Fischer-Tropsch Synthesis Fischer-Tropsch synthesis (FTS) is a complex process that converts synthesis gas (CO and H₂) into a wide array of hydrocarbons and oxygenates. berkeley.edursc.org The exact mechanism of chain growth is a long-standing subject of debate, with primary theories including the carbide mechanism and the CO insertion mechanism. mdpi.commdpi.com To probe these pathways, researchers can introduce a labeled compound into the FTS reactor.

| Added Reactant | Primary Product | Minor Products | Mechanistic Insight |

|---|---|---|---|

| Propionaldehyde (C₃H₆O) | 1-Propanol (B7761284) | C₂–C₄ Hydrocarbons | Supports aldehydes as reactive intermediates that are readily hydrogenated and can undergo dehydration, consistent with the CO insertion pathway in FTS. |

Tracing Intermediates and Product Formation in Complex Reaction Networks

Unraveling the pathways that connect reactants to products in complex reaction networks is a significant challenge in chemistry. springernature.com Isotopic labeling is a cornerstone technique for this purpose, as it allows researchers to trace the flow of atoms from starting materials through various intermediates to the final products. slideshare.netdbatu.ac.in

A prime example is the study of electrochemical CO₂ reduction (eCO₂R), a process that aims to convert CO₂ into valuable chemicals and fuels. The reaction network is notoriously complex, with dozens of potential C₁-C₄ products. springernature.com By using isotopically labeled reactants (in this case, ¹³CO₂), researchers can track the incorporation of carbon into different molecules. Operando mass spectrometry allows for the real-time detection of intermediates and products and their ¹³C isotopologues. springernature.com

In such studies, propionaldehyde was identified as a key C₃ intermediate. By analyzing the isotopic composition (δ¹³C values) of the products, researchers could group products that share a common pathway. This analysis provided clear evidence that the reduction of propionaldehyde is a major pathway for the formation of 1-propanol in the eCO₂R network. springernature.com This finding helps to build a more accurate map of the reaction, which is essential for designing more selective and efficient catalysts. While this specific study used carbon labeling, the principle is directly transferable to deuterium labeling with this compound to probe subsequent C-H bond-forming steps.

| Technique | Key Intermediate Identified | Final Product Traced | Conclusion |

|---|---|---|---|

| Operando mass spectrometry with ¹³CO₂ | Propionaldehyde | 1-Propanol | Confirmed that propionaldehyde reduction is a major pathway to 1-propanol formation in the complex reaction network. |

Isotope Tracing in Fundamental Biochemical and Metabolic Pathways

Tracing Carbon Atom Flux in Model Biochemical Systems

Stable isotope tracing is a cornerstone technique for quantifying the flow of metabolites through biochemical pathways, a practice known as Metabolic Flux Analysis (MFA). epa.govplos.org While ¹³C-labeled substrates are most common for tracing the carbon backbone of molecules, deuterated tracers like Propionaldehyde-d5 offer a complementary approach to track the fate of specific atoms through metabolic networks. epa.govbiorxiv.org By monitoring the incorporation of deuterium (B1214612) into downstream products using mass spectrometry, researchers can elucidate pathway activity and connectivity.

A key area where Propionaldehyde-d5 can be applied is in the study of microbial metabolism, particularly in pathways involving three-carbon (C3) compounds. For instance, many bacteria, including species within the human gut microbiota like Ruminococcus and pathogens like Salmonella enterica, utilize 1,2-propanediol as a carbon source. ebi.ac.uknih.gov This process involves the conversion of 1,2-propanediol to propionaldehyde (B47417), which is then typically converted to propionyl-CoA. ebi.ac.uk Propionyl-CoA subsequently enters central metabolism through pathways like the methylcitrate cycle.

Introducing Propionaldehyde-2,2,3,3,3-d5 into such a bacterial system allows for precise tracking of the deuterated ethyl group. The flux of this labeled moiety can be followed into key downstream metabolites. For example, the conversion of Propionaldehyde-d5 to propionyl-d5-CoA and its subsequent incorporation into the methylcitrate cycle would lead to deuterated intermediates like methylcitrate and succinate. Furthermore, the carbon skeleton can be traced into amino acids derived from TCA cycle intermediates, such as glutamate (B1630785) and aspartate, carrying the deuterium label. biorxiv.org This provides direct evidence of the metabolic flux from propionaldehyde into these biosynthetic pathways.

Table 1: Hypothetical Mass Shifts in Key Metabolites from Propionaldehyde-d5 Tracer

This interactive table illustrates the expected mass increase in central metabolites when Salmonella enterica is cultured with this compound as a tracer in a 1,2-propanediol utilization pathway.

| Metabolite | Chemical Formula (Unlabeled) | Mass of Unlabeled (Da) | Expected Mass of Labeled (Da) | Mass Shift (Δm/z) |

| Propionyl-CoA | C₂₄H₄₀N₇O₁₇P₃S | 807.6 | 812.6 | +5 |

| Methylcitrate | C₇H₁₀O₇ | 206.1 | 211.1 | +5 |

| Succinate | C₄H₆O₄ | 118.1 | 121.1 | +3 |

| Glutamate | C₅H₉NO₄ | 147.1 | 150.1 | +3 |

Elucidation of Enzymatic Reaction Mechanisms using Deuterium Labeling

Deuterium labeling is a classic technique used to investigate the mechanisms of enzyme-catalyzed reactions by measuring the kinetic isotope effect (KIE). nih.gov The KIE is the ratio of the reaction rate of a substrate containing light isotopes (hydrogen) to the rate of the same substrate containing heavy isotopes (deuterium). A primary KIE significantly greater than 1 indicates that the cleavage of the C-H bond is a rate-limiting step in the reaction mechanism. mit.eduacs.org

The primary metabolic transformation of propionaldehyde in most organisms is its oxidation to a carboxylic acid (propionate) or propionyl-CoA. This reaction is catalyzed by enzymes from the aldehyde dehydrogenase (ALDH) superfamily (EC 1.2.1.3). wikipedia.orgqmul.ac.uk The generally accepted mechanism involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the aldehyde's carbonyl carbon, followed by the transfer of a hydride ion from the aldehyde's original carbonyl carbon to the cofactor NAD⁺, forming NADH. wikipedia.org

By comparing the rate of oxidation of propionaldehyde with that of this compound, researchers can determine if the hydride transfer step is rate-limiting. In this specific deuterated compound, the deuterium atoms are on the C2 and C3 positions, not the C1 (carbonyl) position from which the hydride is transferred. Therefore, a primary KIE would not be expected. However, secondary KIEs can arise from changes in hybridization at adjacent carbons.

Table 2: Kinetic Parameters for Propionaldehyde Oxidation by Aldehyde Dehydrogenase

This table presents established kinetic data for the non-deuterated substrate and illustrates the expected outcome for a deuterated substrate if C-H bond cleavage is not the rate-limiting step.

| Substrate | Enzyme Source | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Expected KIE (kH/kD) |

| Propionaldehyde | Rat Liver Mitochondria nih.gov | 0.8 | 1.4 | N/A |

| Propionaldehyde | Sheep Liver Cytosol researchgate.net | - | - | ~1 (Implied) |

| Propionaldehyde-1-d1 (Hypothetical) | Sheep Liver Cytosol | - | - | ~1 |

Investigation of Metabolic Transformations in In Vitro or Non-Human Biological Systems

This compound is an invaluable tool for studying metabolic transformations in controlled environments, ranging from isolated enzymes to whole-cell cultures of non-human organisms. nih.gov These studies help map metabolic pathways and identify the enzymes responsible for specific biochemical conversions.

A prominent example is its use in studying the 1,2-propanediol utilization (pdu) pathway in bacteria such as Salmonella enterica. ebi.ac.uk This pathway is encapsulated within a subcellular structure called a bacterial microcompartment. The transformation sequence is: 1,2-propanediol → propionaldehyde → propionyl-CoA. ebi.ac.uk By supplying Propionaldehyde-d5 to Salmonella cultures, researchers can definitively trace its conversion to propionyl-d5-CoA by the enzyme propionaldehyde dehydrogenase (PduP). The labeled propionyl-CoA can then be tracked as it enters central metabolism, providing quantitative data on the activity of this pathway under various conditions.

In vitro studies using purified enzymes provide a more reductionist approach. Aldehyde dehydrogenase purified from rat liver mitochondrial matrix has been shown to have a very high affinity for propionaldehyde (Kₘ = 0.8 µM). nih.gov Using this purified enzyme in an in vitro assay with this compound as the substrate would allow for the direct observation of its conversion to propionate-d5. This type of experiment is crucial for characterizing the substrate specificity and catalytic efficiency of enzymes from various organisms and cellular compartments. Such systems eliminate the complexity of competing metabolic pathways present in whole cells, allowing for a focused analysis of a single transformation. nih.gov

Table 3: Summary of Metabolic Transformations of Propionaldehyde-d5 in Non-Human Systems

This interactive table outlines the key metabolic conversions and the biological systems in which they can be studied using this compound.

| Biological System | Key Enzyme(s) | Observed Transformation | Downstream Fate of Label |

| Salmonella enterica Culture ebi.ac.uk | Propionaldehyde Dehydrogenase (PduP) | Propionaldehyde-d5 → Propionyl-d5-CoA | Methylcitrate Cycle, Amino Acids |

| Gut Microbiota (Ruminococcus) nih.gov | Propionaldehyde Dehydrogenase | Propionaldehyde-d5 → Propionate-d5 / Propanol-d5 | Excreted or cross-fed |

| Isolated Rat Liver Mitochondria nih.gov | Aldehyde Dehydrogenase (ALDH2) | Propionaldehyde-d5 → Propionate-d5 | Further mitochondrial metabolism |

Computational and Theoretical Investigations of Propionaldehyde 2,2,3,3,3 D5

Quantum Chemical Calculations of Electronic Structure and Energetics

For Propionaldehyde-2,2,3,3,3-d5, the electronic structure is, to a very close approximation, identical to that of its non-deuterated counterpart, propanal. The Born-Oppenheimer approximation, a cornerstone of quantum chemistry, separates the motion of electrons and nuclei. Since deuterium (B1214612) and hydrogen have the same nuclear charge, the potential energy surface governing the electrons remains effectively unchanged. numberanalytics.com

However, the energetics of the molecule are subtly affected due to changes in vibrational properties, which will be discussed in the following section. Computational studies on propanal reveal that it exists in two primary conformations: a cis form and a slightly more stable gauche (or skew) form. researchgate.net Ab initio calculations are used to determine the geometries, energies, and electronic properties of these stable conformers. While direct computational studies focusing solely on the electronic structure of the d5 isotopomer are scarce, the extensive data available for propanal serves as a robust baseline.

| Computed Property | Method/Basis Set | Value for Propanal | Reference |

|---|---|---|---|

| Electronic Energy | G3 | -192.062016 Hartrees | nist.gov |

| Dipole Moment | B3LYP/6-31G(d) | 2.63 Debye | nist.gov |

| HOMO Energy | B3LYP/6-31G(d) | -0.2608 Hartrees | nist.gov |

| LUMO Energy | B3LYP/6-31G(d) | 0.0125 Hartrees | nist.gov |

| Point Group | Optimized Geometry | Cs | nist.gov |

Vibrational Frequency Calculations and Zero-Point Energy Contributions to Isotope Effects

Vibrational analysis is where the computational differences between this compound and propanal become most apparent. After optimizing a molecule's geometry, a frequency calculation is typically performed by computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). q-chem.com Diagonalizing this matrix yields the vibrational frequencies and normal modes.

The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) significantly increases the reduced mass associated with the corresponding vibrational modes. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass. numberanalytics.com Consequently, C-D stretching and bending frequencies are substantially lower than their corresponding C-H frequencies.

| Vibrational Mode Description | Typical Experimental Frequency (Propanal, cm⁻¹) | Expected Frequency Range (Propionaldehyde-d5, cm⁻¹) | Reference |

|---|---|---|---|

| CH₃ Asymmetric Stretch | ~2980 | ~2230 (CD₃) | numberanalytics.comnist.gov |

| CH₂ Asymmetric Stretch | ~2950 | ~2200 (CD₂) | numberanalytics.comnist.gov |

| Aldehydic C-H Stretch | ~2720 | ~2720 (unchanged) | nist.gov |

| C=O Stretch | ~1745 | ~1740 (minor shift) | nist.gov |

| CH₂ Scissoring | ~1460 | ~1050 (CD₂) | numberanalytics.comnist.gov |

| C-C-C Bend | ~430 | ~420 (minor shift) | nist.gov |

Molecular Dynamics Simulations of Deuterated Propionaldehyde (B47417) Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system, offering insights into the dynamic behavior and intermolecular interactions that are not accessible from static quantum chemical calculations. numberanalytics.com In an MD simulation, the forces on each atom are calculated from a potential energy function (a "force field"), and Newton's equations of motion are integrated numerically to generate a trajectory of atomic positions and velocities over time. rsc.org

For this compound, MD simulations can be used to study its properties in the liquid phase or in solution. By simulating the deuterated compound surrounded by solvent molecules (e.g., water), one can investigate how deuteration affects solvation structure, hydrogen bonding, and transport properties.

Key analyses from such simulations include:

Radial Distribution Functions (RDFs): These describe the probability of finding another atom at a certain distance from a reference atom. Comparing the RDFs for light and heavy propanal in water could reveal subtle changes in the hydration shell structure.

Hydrogen Bond Dynamics: The lifetime and dynamics of hydrogen bonds between the aldehyde's carbonyl oxygen and solvent molecules can be analyzed.

Transport Properties: The simulation can be used to calculate properties like the diffusion coefficient. Due to its slightly higher mass, this compound is expected to have a slightly lower diffusion coefficient compared to normal propanal under identical conditions.

While specific MD studies on this compound are not prominent in the literature, the methodology is well-established from simulations of analogous systems like other small organic molecules in aqueous or mixed-solvent environments. nih.govbohrium.commdpi.com

| Property (from MD Simulation) | System | Illustrative Finding/Value |

|---|---|---|

| Diffusion Coefficient | Propanal in Water at 298 K | Expected to be slightly higher than the d5 isotopomer. |

| Diffusion Coefficient | Propionaldehyde-d5 in Water at 298 K | Slightly lower due to increased mass. |

| O(carbonyl)···H(water) RDF First Peak | Propanal in Water | Position indicates the primary hydration shell distance. |

| Average H-Bonds per Aldehyde | Either isotopomer in Water | Quantifies the extent of hydrogen bonding with the solvent. |

Modeling of Reaction Transition States and Potential Energy Surfaces for Deuterated Systems

Computational chemistry is a powerful tool for mapping the potential energy surface (PES) of a chemical reaction. A PES is a mathematical landscape that relates the potential energy of a system to the geometric arrangement of its atoms. nist.gov Minima on the PES correspond to stable reactants, products, and intermediates, while saddle points correspond to transition states—the highest energy point along the lowest energy path between a reactant and a product. sigmaaldrich.comcdnisotopes.com

The study of deuterated systems like this compound is particularly insightful for reaction dynamics. The difference in zero-point energy (ZPE) between the light and heavy isotopologues can alter the effective activation energy of a reaction. If a C-H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium (a C-D bond) will typically slow the reaction down. This is because the ZPE difference between the C-H and C-D bond is often reduced or lost at the transition state, meaning the stronger C-D bond leads to a higher activation barrier. numberanalytics.com

Computational studies on the decomposition and photodissociation of propanal have characterized various reaction pathways and their associated transition states. researchgate.netresearchgate.net For instance, the dissociation to form ethyl and formyl radicals (CH₃CH₂CHO → CH₃CH₂• + •CHO) has been modeled, with calculations determining the barrier height for the reaction. researchgate.net Studies on the photodissociation of the propanal cation have explicitly used deuterated samples to probe the reaction mechanism, combining computational characterization of the PES with experimental results to understand the dynamics. nih.govaip.org These studies show that different conformers can lead to different products by traversing distinct regions of the PES. nih.govaip.org

By calculating the ZPE for both the reactant (e.g., this compound) and the transition state for a specific reaction, the contribution of the isotope effect to the reaction rate can be theoretically predicted and compared with experimental kinetic data.

| Reaction Pathway | Computational Method | Calculated Barrier Height (Propanal) | Expected Effect of d5-Deuteration | Reference |

|---|---|---|---|---|

| C-C Dissociation (T1 state) | Ab initio | 4766 cm⁻¹ | Minor change, as C-C bond is broken. | researchgate.net |

| Aldehydic H-abstraction by HO₂ | RRKM/Master Equation | ~2.9 kcal/mol | No change, as aldehydic H is not deuterated. | researchgate.net |

| H-abstraction from α-carbon | DFT/ab initio | Varies with abstractor | Slower rate; higher effective barrier due to C-D bond cleavage. | researchgate.net |

| H-abstraction from β-carbon | DFT/ab initio | Varies with abstractor | Slower rate; higher effective barrier due to C-D bond cleavage. | researchgate.net |

Future Directions and Emerging Research Areas for Multi Deuterated Aldehydes

Development of Novel and More Efficient Deuteration Technologies

The synthesis of deuterated compounds, including aldehydes, is a cornerstone for their application in research and industry. While established methods exist, the development of more efficient, selective, and cost-effective deuteration technologies remains a critical area of research.

Recent advancements have focused on moving beyond traditional methods, which often require harsh conditions or expensive reagents. nih.gov One promising direction is the use of synergistic catalysis, combining organic and photoredox catalysis for the formyl-selective deuteration of aldehydes using deuterium (B1214612) oxide (D₂O) as an inexpensive deuterium source. rsc.orgresearchgate.net This approach has demonstrated high efficiency, broad substrate scope, and excellent functional group tolerance, making it suitable for the late-stage modification of complex molecules. rsc.org

Another area of innovation involves the use of N-heterocyclic carbene (NHC) catalysts in a solvent containing D₂O. google.com This method allows for the conversion of a wide variety of aldehydes to their C-1 deuterated counterparts under mild conditions. google.com Furthermore, organocatalytic strategies are being explored to directly convert readily accessible aldehydes to their 1-deutero counterparts, a process that has shown promise for both aromatic and challenging aliphatic substrates. arizona.edu The development of solid-state catalysts and flow chemistry systems also presents opportunities for continuous and scalable production of deuterated aldehydes. thalesnano.com

Researchers are also investigating enzymatic and microbial transformations to achieve enantioselective deuteration, which is particularly important for the synthesis of chiral building blocks for medicinal and analytical applications. ansto.gov.au These biological systems can offer high selectivity and operate under mild conditions, providing a green alternative to traditional chemical synthesis. ansto.gov.au

Table 1: Comparison of Emerging Deuteration Technologies for Aldehydes

| Technology | Catalyst/Reagent | Deuterium Source | Key Advantages | Challenges |

| Synergistic Catalysis | Organic and Photoredox Catalysts | D₂O | High efficiency, broad scope, mild conditions. rsc.org | Catalyst cost and separation. |

| N-Heterocyclic Carbene (NHC) Catalysis | NHC Catalysts | D₂O | Mild conditions, wide aldehyde variety. google.com | Catalyst stability and recovery. |

| Organocatalysis | Organic Catalysts | D₂O | Direct conversion, suitable for aliphatic substrates. arizona.edu | Catalyst loading and turnover number. |

| Enzymatic/Microbial Deuteration | Enzymes/Microorganisms | Deuterated Media | High enantioselectivity, green chemistry. ansto.gov.au | Substrate specificity, scalability. |

Integration of Deuterated Aldehydes in Advanced Materials Science Research

The unique properties of deuterated compounds are increasingly being leveraged in materials science to create materials with enhanced performance and to probe material structure and dynamics. resolvemass.ca Deuterated aldehydes, such as Propionaldehyde-2,2,3,3,3-d5, can serve as valuable building blocks for the synthesis of deuterated polymers and other advanced materials. resolvemass.ca

The replacement of hydrogen with deuterium can significantly alter the physical properties of polymers, including their thermal stability and neutron scattering length density. resolvemass.caacs.org This makes deuterated polymers invaluable for neutron scattering studies, which provide detailed information about polymer chain conformation, dynamics, and morphology that is often inaccessible by other techniques. acs.org

The synthesis of deuterated polymers can be achieved through several routes, including the polymerization of deuterated monomers. acs.org Deuterated aldehydes can be used to synthesize a variety of deuterated monomers, which can then be polymerized to create a wide range of deuterated polymers, including homopolymers, block copolymers, and functionalized polymers. polymersource.ca

Furthermore, the enhanced stability of deuterated materials can be advantageous in applications where material degradation is a concern. For example, deuterium substitution has been shown to improve the lifecycle of semiconductors and extend the life of fiber-optic cables by reducing chemical reaction rates that lead to deterioration. isowater.com The integration of deuterated aldehydes into the synthesis of these materials could therefore lead to more robust and long-lasting products.

Advancements in Analytical Techniques for Isotopic Purity and Localization

The reliable application of deuterated compounds hinges on the accurate determination of their isotopic purity and the precise localization of deuterium atoms within the molecule. bvsalud.org Even with advanced deuteration techniques, the presence of isotopic impurities is inevitable. bvsalud.org Therefore, the development of sophisticated analytical methods is crucial.

High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) has emerged as a powerful tool for determining the isotopic enrichment of deuterated compounds. rsc.orgnih.gov This technique allows for the extraction and integration of isotopic ions to calculate the percentage of isotopic purity with high accuracy and sensitivity. rsc.orgresearchgate.net Furthermore, tandem mass spectrometry (MS/MS) can provide valuable information on the position of deuterium labels within a molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for the analysis of deuterated compounds. clearsynth.com While deuterium itself has a different resonance frequency than protium, its presence significantly affects the NMR spectra of neighboring nuclei, such as ¹³C. quora.comresearchgate.net Deuterium-induced isotope shifts on ¹³C resonances can be utilized to quantify the degree of labeling at specific molecular sites. researchgate.netnih.gov Decoupling both proton and deuterium nuclei in ¹³C NMR experiments allows for the resolution of signals from different isotopologues, enabling accurate integration and quantification. nih.gov

The combination of HR-MS and NMR provides a comprehensive strategy for evaluating both the isotopic enrichment and the structural integrity of deuterated compounds, ensuring their quality for various applications. rsc.org Future advancements in these techniques, such as improved ionization methods in MS and higher field strengths in NMR, will further enhance the precision and sensitivity of isotopic analysis.

Exploration of New Applications in Fundamental Chemical and Biological Research

Deuterated compounds, including aldehydes, are invaluable tools for fundamental research in chemistry and biology. thalesnano.comclearsynth.com Their use as internal standards in mass spectrometry is a well-established application that significantly improves the accuracy and reliability of quantitative analysis. thalesnano.comclearsynth.comsplendidlab.com The similar chemical behavior and co-elution with the non-deuterated analyte, combined with a distinct mass difference, allow for correction of matrix effects and variations in extraction recovery and ionization response. clearsynth.comkcasbio.com

In chemical synthesis, deuterated aldehydes serve as versatile building blocks for creating isotopically labeled molecules. clearsynth.com These labeled compounds are crucial for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. thalesnano.comclearsynth.com The kinetic isotope effect, where the C-D bond is stronger and reacts more slowly than the C-H bond, provides profound insights into reaction kinetics and transition state geometries.

The application of deuterated aldehydes extends to multicomponent reactions (MCRs), enabling the rapid synthesis of large libraries of deuterated drug-like molecules. nih.govbeilstein-archives.org This approach is particularly valuable for site-selective deuteration at metabolically susceptible positions, potentially leading to improved pharmacokinetic properties of drug candidates. nih.gov

In biological research, deuterated compounds are used to study metabolic pathways, protein folding, and ligand-receptor interactions. clearsynth.com Deuterated standards are essential for the quantitative analysis of biomolecules, such as in lipidomics, where they correct for variability in analyte extraction from complex biological mixtures. rsc.org The use of enantiomerically pure deuterated standards is often desirable to ensure the accuracy of these analyses, highlighting the need for selective deuteration methods. ansto.gov.aursc.org

Q & A

Q. What are the established methods for synthesizing Propionaldehyde-2,2,3,3,3-d5, and how does isotopic labeling influence reaction pathways?

this compound is synthesized via deuterium substitution at specific positions using reagents like propyl-2,2,3,3,3-d5-triphenylphosphonium bromide (CAS 49143-37) in coupling reactions . Isotopic labeling enables precise tracking of reaction intermediates using techniques like nuclear magnetic resonance (NMR) or mass spectrometry (MS). For example, Fe(CO)5-catalyzed hydroformylation of ethylene under basic conditions (NaOH) produces propionaldehyde as a principal product, with isotopic labeling allowing mechanistic studies of binuclear iron carbonyl intermediates . Researchers should validate labeling efficiency via MS to ensure ≥98% deuterium incorporation .

Q. How can researchers optimize analytical methods for detecting this compound in complex matrices (e.g., environmental or biological samples)?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity. For derivatization, 2,4-dinitrophenylhydrazine (DNPH) forms stable hydrazones with aldehydes, enabling quantification via HPLC-UV at 360 nm . Validation should include spike-recovery studies (≥80% recovery) and calibration with deuterated internal standards to correct for matrix effects . Screen-printed biosensors with NAD+-dependent dehydrogenases offer rapid detection but require optimization of electrode surfaces and data preprocessing (e.g., partial least-squares regression) to enhance accuracy .

Q. What safety protocols are critical when handling deuterated aldehydes like this compound in laboratory settings?

Key protocols include:

- Storage : Separate from non-deuterated reagents; store at 0–6°C to prevent decomposition .

- Ventilation : Use fume hoods for volatile aldehyde handling to avoid inhalation risks .

- Emergency Preparedness : Ensure access to eyewash stations and neutralizing agents (e.g., sodium bisulfite for spills) .

- Waste Disposal : Follow EPA guidelines for halogenated organic waste due to deuterium’s potential environmental persistence .

Advanced Research Questions

Q. How do reaction mechanisms differ between deuterated and non-deuterated propionaldehyde in catalytic systems?

Deuterium substitution alters reaction kinetics due to the kinetic isotope effect (KIE). For example, in RuCl3-catalyzed oxidation of propan-1-ol, deuterated propionaldehyde exhibits slower C-D bond cleavage compared to C-H, affecting rate constants and product distribution . Researchers should perform isotopic tracing experiments (e.g., ²H NMR) to map hydrogen/deuterium transfer pathways and validate mechanistic models using computational methods (DFT calculations) .

Q. What strategies resolve contradictions in recovery rates during propionaldehyde quantification (e.g., low recovery of isovaleraldehyde in DNPH-based methods)?

Contradictions arise from matrix interference or derivatization inefficiency. Solutions include:

- Internal Standard Calibration : Use this compound as a surrogate to normalize recovery variations .

- Optimized Derivatization : Adjust pH (2.5–3.0) and reaction time (30–60 min) to maximize hydrazone formation .

- Chromatographic Separation : Employ UPLC with C18 columns to resolve co-eluting aldehydes (e.g., valeraldehyde vs. isovaleraldehyde) .

Q. How can isotopic labeling improve metabolic tracing in studies using this compound as a precursor?

Deuterated propionaldehyde enables tracking of metabolic flux in lipid peroxidation or amino acid biosynthesis. For example, in in vitro liver models, MS/MS can detect deuterium incorporation into malondialdehyde (MDA), a lipid peroxidation biomarker . Researchers should design pulse-chase experiments with isotopically labeled precursors and validate using stable isotope-resolved metabolomics (SIRM) .

Methodological Considerations Table

Key Data Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.